molecular formula C36H66O2 B103431 Oleyl linoleate CAS No. 17673-59-5

Oleyl linoleate

Cat. No.: B103431
CAS No.: 17673-59-5
M. Wt: 530.9 g/mol
InChI Key: HCWKYEAMGMQHRV-UHFFFAOYSA-N
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Description

Oleyl linoleate is a chemical compound with the molecular formula C36H66O2 and a molecular weight of 530.90804 . It is used in various industries .


Synthesis Analysis

The synthesis of this compound can be achieved through lipase-catalyzed reactions . For instance, a study demonstrated the lipase-catalyzed synthesis of palm-based wax ester, which could be a similar process to the synthesis of this compound .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that lipids, including this compound, can undergo oxidation . The oxidation process in lipids can vary depending on the reactive species formed, their substrates, and the physicochemical environment .

Scientific Research Applications

Metabolism and Health Impact

  • Metabolic Pathways of Fatty Acids : A study by (McCloy et al., 2004) compared the metabolism of various fatty acids including oleyl linoleate. It revealed differences in oxidation and incorporation into plasma lipid fractions, linking these to chronic diseases like obesity and diabetes.

  • Differential Partitioning of Fatty Acids : Research by (Hodson et al., 2008) showed varied partitioning of fatty acids including this compound in blood lipid fractions, which may have implications for health outcomes related to dietary fat.

Pharmaceutical Applications

  • Topical Drug Delivery Systems : (Cristiano et al., 2021) explored the use of unsaturated fatty acids like this compound in designing nanovesicles for topical drug delivery, enhancing the efficacy of active substances.

Agricultural and Nutritional Context

  • Influence in Plant Oil Biosynthesis : A study on olive callus cultures by (Hernández et al., 2008) investigated the role of this compound in lipid biosynthesis and environmental stress responses, crucial for agricultural practices.

  • Nutritional Value of Soybean Oil : Research by (Bachlava et al., 2008) focused on the heritability of oleate content in soybean seed oil, indicating the importance of this compound in determining the nutritional and oxidative stability of the oil.

Biochemical Properties and Applications

  • Analysis of Fatty Acids in Vegetable Oils : A study by (Bartella et al., 2023) developed a methodology for evaluating the content of fatty acids including this compound in edible oils, emphasizing their nutraceutical value.

  • Skin Penetration and Pharmaceutical Formulations : (Čižinauskas et al., 2017) examined the penetration of fatty acids like this compound into human skin, highlighting their significance in dermatological formulations.

  • Use in Diesel Engines : (Zdziennicka et al., 2019) investigated the physiochemical properties of fatty acids including this compound for the use of canola oil in diesel engines.

Future Directions

Oleyl linoleate and similar compounds could have potential applications in the field of drug delivery . For instance, lipid-based formulations, including those with this compound, could address solubility and bioavailability issues of emerging drug entities . Furthermore, this compound could play a role in promoting early-life growth and intestinal health .

Properties

IUPAC Name

octadec-9-enyl octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20H,3-11,13,15-16,21-35H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWKYEAMGMQHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17673-59-5
Record name (9Z)-9-Octadecen-1-yl (9Z,12Z)-9,12-octadecadienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17673-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the optimal conditions for synthesizing oleyl linoleate using lipases?

A1: Research indicates that lipase-catalyzed synthesis of this compound is significantly influenced by reaction conditions. Studies have shown optimal yields using Lipozyme IM at temperatures between 40-50°C [] and a reaction time of 5-7 hours when using palm oil as a substrate []. Cyclohexane was identified as a superior solvent compared to others like dimethylsulfoxide []. The molar ratio of substrates (alcohol:oil) also plays a crucial role, with a 3:1 ratio proving optimal in several studies [].

Q2: How does response surface methodology (RSM) contribute to optimizing this compound synthesis?

A2: RSM offers a statistical approach to optimize complex reactions like this compound synthesis. By employing a central composite rotatable design (CCRD), researchers can effectively evaluate the interaction of multiple variables such as temperature, reaction time, enzyme quantity, and substrate molar ratio []. This method helps determine the optimal conditions for maximizing this compound yield, as demonstrated in studies utilizing palm oil and palm kernel oil [].

Q3: What are the potential applications of this compound in cosmeceuticals?

A3: this compound derived from red pitaya seed oil, synthesized using immobilized lipase (Lipozyme RM IM), has shown promising potential in cosmeceutical applications []. The synthesized esters, including this compound, displayed no skin irritancy and exhibited favorable physicochemical properties, suggesting their suitability as cosmeceutical ingredients [].

Q4: What is the composition of this compound synthesized from different palm oil fractions?

A4: The composition of this compound synthesized from palm oil fractions varies depending on the specific fraction used. For instance, this compound derived from palm oil primarily consists of oleyl oleate, oleyl palmitate, and this compound, while that from palm kernel oil contains higher amounts of oleyl laurate, oleyl myristate, and oleyl caprylate []. This difference in composition can influence the physicochemical properties and potential applications of the synthesized this compound.

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